molecular formula C7H13F3N2 B13964469 N-methyl-1-(trifluoromethyl)piperidin-4-amine

N-methyl-1-(trifluoromethyl)piperidin-4-amine

Cat. No.: B13964469
M. Wt: 182.19 g/mol
InChI Key: UPFXLTOCDIJKRH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(trifluoromethyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with trifluoromethylating agents. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a trifluoromethylating agent under basic conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or recrystallization to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-(trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-methyl-1-(trifluoromethyl)piperidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced stability and efficacy.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-(trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-(trifluoromethyl)piperidin-4-amine is unique due to its specific trifluoromethyl group attached to the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C7H13F3N2

Molecular Weight

182.19 g/mol

IUPAC Name

N-methyl-1-(trifluoromethyl)piperidin-4-amine

InChI

InChI=1S/C7H13F3N2/c1-11-6-2-4-12(5-3-6)7(8,9)10/h6,11H,2-5H2,1H3

InChI Key

UPFXLTOCDIJKRH-UHFFFAOYSA-N

Canonical SMILES

CNC1CCN(CC1)C(F)(F)F

Origin of Product

United States

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